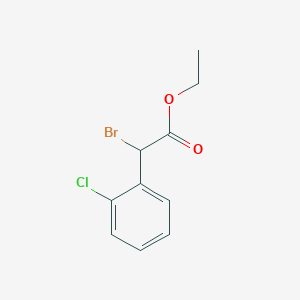
Ethyl 2-bromo-2-(2-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a chemical compound with the CAS Number: 2856-79-3 . It has a molecular weight of 277.54 and its IUPAC name is ethyl bromo (2-chlorophenyl)acetate . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-2-(2-chlorophenyl)acetate is1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a pale-yellow to yellow-brown liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.科学的研究の応用
Organic Synthesis
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom by an alkyl group, which can significantly alter the properties of a molecule. Acylation reagents are used to introduce acyl groups into a molecule, which is a common process in the synthesis of various organic compounds .
Derivatisation Reactions
This compound can undergo derivatisation reactions with other compounds to yield new substances. For example, it can react with p-t-butyl calixarene to yield 1,3-diester substituted calixarene . Calixarenes are a class of macrocyclic compounds that have been studied for their potential applications in areas such as catalysis, drug delivery, and environmental remediation .
Pharmaceutical Intermediate
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of new drugs .
Agricultural Intermediate
In addition to its role in pharmaceuticals, this compound can also be used as an agricultural intermediate . Agricultural intermediates are used in the synthesis of agrochemicals, such as pesticides and fertilizers .
Synthesis of Metabolites of Carcinogenic PAHs
This compound can be used in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs) . PAHs are a class of chemicals that are known to be harmful to human health, and understanding their metabolites can help in the development of methods to detect and mitigate their impact .
Preparation of Steroidal Antiestrogens
“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in the preparation of steroidal antiestrogens through cyclic condensation . Antiestrogens are drugs that inhibit the effects of estrogen, a hormone that can promote the growth of certain types of cancer cells. Therefore, these compounds have important applications in the treatment of diseases such as breast cancer .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also have multiple targets.
Mode of Action
It’s known that similar compounds can react with zinc to form a zinc enolate in a process known as the reformatsky reaction . This reaction is a common mode of action for similar compounds .
Biochemical Pathways
In the reformatsky reaction, the resulting zinc enolate condenses with carbonyl compounds to give β-hydroxy-esters . This suggests that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may affect pathways involving carbonyl compounds.
Result of Action
The reformatsky reaction, which is a common mode of action for similar compounds, results in the formation of β-hydroxy-esters .
Action Environment
Similar compounds are known to be versatile alkylating agents in organic synthesis , suggesting that the action of Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also be influenced by environmental conditions.
特性
IUPAC Name |
ethyl 2-bromo-2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGBXSZQZZZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(2-chlorophenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
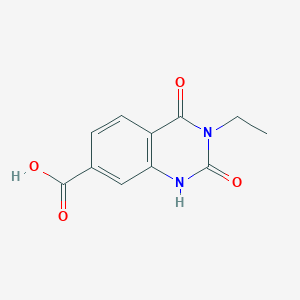
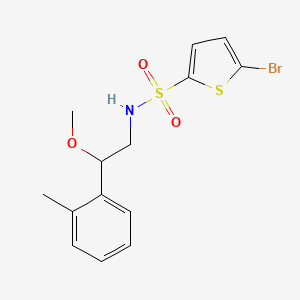
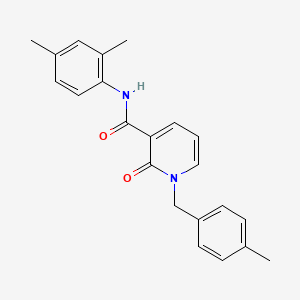
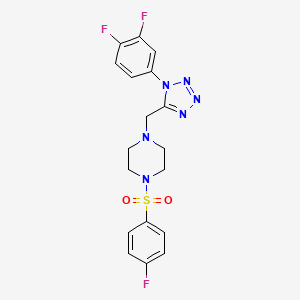
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
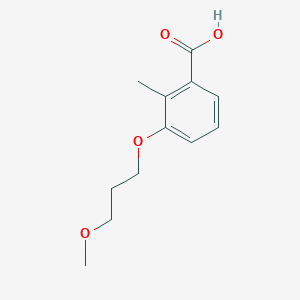

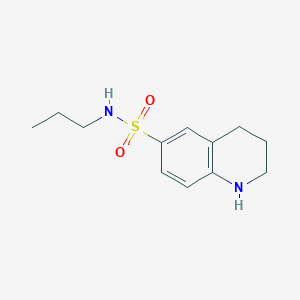
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)
![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)